5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-(2-methylphenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-4-2-3-5-9(7)14-10(12)8(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZUVEPWUJIBIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202896 |

Source

|

| Record name | 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-91-2 |

Source

|

| Record name | 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(2-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[1] This document outlines a robust two-step synthetic pathway to the target molecule, commencing with the synthesis of an ethyl ester precursor followed by its hydrolysis. Furthermore, this guide details the essential analytical techniques for the structural elucidation and purity assessment of the final compound, supported by expected data and in-depth explanations of the underlying principles.

Introduction: The Significance of 5-Aminopyrazole Derivatives

The 5-aminopyrazole nucleus is a privileged scaffold in the design of bioactive molecules. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological properties. These derivatives have been extensively investigated for their potential as therapeutic agents, with applications in various disease areas. The introduction of an aryl substituent at the N1 position and a carboxylic acid at the C4 position can significantly influence the compound's physicochemical properties and biological activity, making 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid a compound of considerable scientific interest.

Synthetic Pathway and Experimental Protocols

The synthesis of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is efficiently achieved through a two-step process. The first step involves the cyclocondensation reaction to form the pyrazole ring, yielding the ethyl ester intermediate. The subsequent step is the hydrolysis of the ester to the desired carboxylic acid.

Figure 1: Synthetic workflow for 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Step 1: Synthesis of Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

This initial step involves the well-established condensation reaction between a hydrazine derivative and a cyanoacetate derivative to construct the pyrazole ring.

Protocol:

-

To a solution of (2-methylphenyl)hydrazine (1.22 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product, ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate, in a vacuum oven.

Step 2: Synthesis of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Protocol:

-

In a round-bottom flask, dissolve the crude ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate (2.45 g, 10 mmol) in a mixture of ethanol (20 mL) and a 10% aqueous solution of potassium hydroxide (10 mL).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic, leading to the precipitation of the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Dry the final product, 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, under vacuum.

Characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are essential for a comprehensive analysis.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available in literature, expected to be a defined solid |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |

Spectroscopic Data

The following tables outline the expected spectroscopic data for the target compound, based on the analysis of closely related structures.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 (broad s) | Singlet | 1H | COOH |

| ~7.7 (s) | Singlet | 1H | Pyrazole C3-H |

| ~7.4-7.2 (m) | Multiplet | 4H | Aromatic-H (o-tolyl) |

| ~5.5 (broad s) | Singlet | 2H | NH₂ |

| ~2.1 (s) | Singlet | 3H | CH₃ (o-tolyl) |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Carboxylic Acid) |

| ~152.0 | C5-NH₂ |

| ~138.0 | C3 |

| ~137.0 | Aromatic C-CH₃ |

| ~131.0 | Aromatic CH |

| ~129.0 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~126.0 | Aromatic C-N |

| ~125.0 | Aromatic CH |

| ~95.0 | C4-COOH |

| ~17.0 | CH₃ |

Table 3: Expected FT-IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (amino), O-H stretch (carboxylic acid) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1620 | N-H bend (amino) |

| ~1590, 1490 | C=C stretch (aromatic) |

Table 4: Expected Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 218.09 | [M+H]⁺ |

| 240.07 | [M+Na]⁺ |

| 216.08 | [M-H]⁻ |

Discussion of Experimental Choices and Validation

The choice of a two-step synthesis is predicated on its reliability and the commercial availability of the starting materials. The initial cyclocondensation reaction is a classic and high-yielding method for the formation of the pyrazole ring. The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively high boiling point, which allows for a reasonable reaction rate at reflux.

The subsequent hydrolysis of the ethyl ester is a standard procedure for the deprotection of carboxylic acids. The use of a strong base like potassium hydroxide ensures complete saponification. The acidification step is critical for the precipitation of the final product, and the use of a mineral acid like HCl is standard practice.

The self-validating nature of this protocol lies in the distinct changes in physical and spectroscopic properties between the starting materials, the intermediate, and the final product. For instance, the disappearance of the characteristic ethyl ester signals in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal are clear indicators of a successful hydrolysis. Similarly, the IR spectrum will show the emergence of a broad O-H stretch and a shift in the carbonyl absorption upon conversion of the ester to the carboxylic acid.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid. The described protocols are based on established and reliable chemical transformations, and the provided characterization data serves as a benchmark for researchers in the field. The successful synthesis and purification of this compound will enable further investigation into its biological properties and potential applications in drug discovery and development.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 2021. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 2023. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Introduction

5-amino-1-aryl-1H-pyrazole-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Their derivatives have shown a wide range of biological activities, including potential as anticancer and antimicrobial agents.[4][5][6] The specific compound, 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, is a novel chemical entity whose precise characterization is essential for any future development. As direct experimental data for this specific molecule is not yet available in public literature, this guide serves as an expert-driven predictive analysis of its spectroscopic profile.

As a Senior Application Scientist, the purpose of this document is to provide researchers and drug development professionals with a foundational guide to the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. We will elucidate the structural reasoning behind the predicted data, provide robust experimental protocols for its acquisition, and outline a comprehensive analytical workflow. This approach ensures that when the compound is synthesized, researchers have a reliable benchmark for structural confirmation and purity assessment.

Molecular Structure and Key Features

The structure of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid incorporates several key functional groups that will define its spectroscopic signature: a pyrazole core, a primary amine (NH₂), a carboxylic acid (COOH), and a sterically hindered ortho-substituted phenyl ring. The spatial arrangement and electronic interplay of these groups are critical for accurate spectral interpretation.

Figure 1: Structure of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Part 1: Predicted Spectroscopic Data & Interpretation

This section details the anticipated spectroscopic data. The predictions are grounded in established principles of chemical shifts, vibrational frequencies, and mass fragmentation patterns observed in analogous pyrazole structures.[1][4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule.[2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be significantly deshielded and will appear as a broad singlet, exchangeable with D₂O.[8] |

| ~7.8 | Singlet | 1H | C3-H (Pyrazole) | This lone proton on the pyrazole ring is deshielded by the aromatic system and adjacent nitrogen, appearing as a sharp singlet. |

| ~7.2-7.4 | Multiplet | 4H | Ar-H (Phenyl) | The four protons of the 2-methylphenyl group will exhibit complex splitting patterns (multiplet) in the typical aromatic region. |

| ~6.5 | Broad Singlet | 2H | NH₂ | The protons of the primary amine are typically broad due to quadrupole effects and hydrogen bonding. Their chemical shift is solvent-dependent.[2] |

| ~2.1 | Singlet | 3H | Ar-CH₃ (Methyl) | The methyl protons attached to the phenyl ring are shielded and appear as a singlet in the aliphatic region. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[8] |

| ~155 | C5 (C-NH₂) | The pyrazole carbon attached to the electron-donating amino group is significantly deshielded. |

| ~140 | C3 | The pyrazole carbon bearing the proton (C3-H) is also deshielded due to the heterocyclic aromatic system. |

| ~137 | C (Aryl, C-N) | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~135 | C (Aryl, C-CH₃) | The ipso-carbon of the phenyl ring bearing the methyl group. |

| ~125-130 | CH (Aryl) | Aromatic carbons of the phenyl ring. |

| ~95 | C4 (C-COOH) | This pyrazole carbon is relatively shielded due to its position and the electronic effects of the adjacent substituents. |

| ~17 | CH₃ | The aliphatic carbon of the methyl group appears in the upfield region of the spectrum. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.[9][10]

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium | N-H Stretch | Asymmetric and symmetric stretching of the primary amine (NH₂). Often appears as a doublet. |

| 3300 - 2500 | Strong, Broad | O-H Stretch | The characteristic, very broad absorption of a hydrogen-bonded carboxylic acid O-H group, which often overlaps with C-H stretching bands.[8][9] |

| ~3050 | Medium | Aromatic C-H Stretch | C-H stretching vibrations from the phenyl and pyrazole rings, appearing just above 3000 cm⁻¹.[9] |

| ~2950 | Medium | Aliphatic C-H Stretch | C-H stretching from the methyl group, appearing just below 3000 cm⁻¹. |

| ~1710 | Strong | C=O Stretch | The strong, sharp absorption of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[8] |

| ~1620 | Strong | N-H Bend | The scissoring vibration of the primary amine group. |

| ~1590, ~1480 | Medium | C=C & C=N Stretch | Aromatic ring stretching vibrations from both the pyrazole and phenyl rings. |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Assignment | Rationale |

| 217.08 | [M]⁺ (Molecular Ion) | The molecular ion peak corresponding to the exact mass of C₁₁H₁₁N₃O₂. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition. |

| 172.08 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a common and highly favorable fragmentation pathway. |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) | A characteristic fragment corresponding to the tolyl group, which can rearrange to the stable tropylium cation. |

| 77.04 | [C₆H₅]⁺ (Phenyl ion) | Loss of the methyl group from the tolyl fragment. |

Part 2: Experimental Protocols & Workflow

The trustworthiness of any spectroscopic data hinges on the integrity of the experimental procedure.[2] The following protocols represent industry-standard methodologies for the characterization of novel heterocyclic compounds.

Sample Preparation

-

Compound Purity: Ensure the synthesized 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is purified to >98% purity, typically via recrystallization or column chromatography. Purity should be confirmed by HPLC or LC-MS.

-

Solvent Selection: For NMR, use high-purity deuterated dimethyl sulfoxide (DMSO-d₆), as it is excellent for dissolving polar compounds containing carboxylic acid and amine functionalities. For IR, use spectroscopic grade KBr for pellet preparation.

Protocol: NMR Data Acquisition

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Scans: 16-32 scans.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: -2 to 14 ppm.

-

Reference: Calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Reference: Calibrate the spectrum to the DMSO solvent peak at 39.52 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and pick peaks for both spectra.

Protocol: FT-IR Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade KBr in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Collect a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder and acquire the spectrum.

-

Resolution: 4 cm⁻¹.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Scans: Average 32 scans.

-

Protocol: Mass Spectrometry Data Acquisition

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap analyzer) coupled with an appropriate ionization source (EI or ESI).

-

Method (for ESI-HRMS):

-

Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the sample directly or via LC into the electrospray ionization (ESI) source.

-

Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Mass Range: 50-500 m/z.

-

Resolution: >10,000.

-

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental formula. Analyze fragmentation patterns to support the proposed structure.

Part 3: Integrated Analytical Workflow

The characterization of a novel compound is a multi-faceted process where each analytical technique provides complementary information. This workflow ensures a self-validating system, from initial synthesis to final structural confirmation.

Figure 2: A logical workflow for the synthesis and spectroscopic validation.

Conclusion

This guide provides a comprehensive and technically grounded prediction of the NMR, IR, and MS spectra for 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid. By explaining the causality behind the expected spectral features and providing detailed experimental protocols, it serves as an authoritative resource for researchers undertaking the synthesis and characterization of this and related pyrazole derivatives. The integrated workflow emphasizes a systematic, self-validating approach to structural elucidation, ensuring the scientific integrity required in modern chemical and pharmaceutical research.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (PMC). Available at: [Link]

- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. echemi.com [echemi.com]

Crystal structure analysis of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid

Foreword: The Structural Imperative in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmaceuticals ranging from anti-inflammatory agents like celecoxib to novel anticancer and neuroprotective candidates.[1][2][3][4] The efficacy of these molecules is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets. Consequently, the precise determination of their solid-state structure is not merely an academic exercise but a critical step in rational drug design, enabling the optimization of binding affinity, selectivity, and physicochemical properties.

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of a representative pyrazole derivative, 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid. We will move beyond a simple recitation of steps to explore the underlying causality of experimental choices, ensuring a self-validating and robust analytical workflow. The protocols and interpretations herein are grounded in authoritative standards set forth by the International Union of Crystallography (IUCr)[5][6] and are designed to be directly applicable in a modern research setting.

Synthesis and Crystallogenesis: From Powder to Diffraction-Quality Specimen

The prerequisite for any crystallographic analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.[7] The latter is often the most challenging step of the entire process.[7]

Synthesis Protocol

The target compound can be synthesized via a multicomponent reaction, a strategy prized for its efficiency and atom economy. A common and effective route involves the condensation of ethyl 2-cyano-3-(dimethylamino)acrylate with o-tolylhydrazine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of o-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Condensation: Add ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) to the reaction mixture.

-

Cyclization: Reflux the mixture for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture to reflux for 4 hours to hydrolyze the ethyl ester to the carboxylic acid.

-

Isolation: Cool the solution to room temperature and acidify with 2M HCl until a precipitate forms (typically pH 4-5).

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid.

Crystallization: The Art of Slow Growth

The goal of crystallization is to produce a single, internally flawless crystal with dimensions suitable for diffraction (typically 0.1-0.3 mm).[8][9] Rapid precipitation leads to polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction (SCXRD). The key principle is to approach the point of supersaturation slowly.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol, or acetone) at room temperature to create a nearly saturated solution.

-

Environment Control: Transfer the solution to a small, clean vial. Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. This is a critical step; the small apertures slow the rate of solvent evaporation, allowing molecules sufficient time to organize into a well-ordered crystal lattice.[9]

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory bench) at a constant temperature.

-

Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine spatula.

Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Atomic Blueprint

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which can be mathematically deconvoluted to generate a model of the electron density, and thus the atomic positions.[7]

The SCXRD Experimental Workflow

The process from crystal to structure involves a sequence of highly precise and validated steps. Adherence to established protocols is essential for data integrity and compliance with publication standards from journals and databases like the Cambridge Structural Database (CSD).[10][11][12][13]

Caption: The comprehensive workflow for crystal structure analysis.

Experimental Protocol: SCXRD Data Collection and Refinement

-

Crystal Mounting: A suitable crystal is selected under a polarizing microscope to confirm its singularity and quality.[9] It is then mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100-150 K) to minimize thermal motion and radiation damage.

-

Data Collection: The diffractometer (e.g., equipped with Mo Kα radiation, λ = 0.71073 Å) collects a series of diffraction images as the crystal is rotated.[14] Modern detectors (CCD or CMOS) capture the positions and intensities of the diffracted spots.

-

Data Processing: The raw images are processed to integrate the spot intensities and reduce the data to a list of reflections (hkl files), correcting for experimental factors like Lorentz and polarization effects.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

-

Validation: The final structure is validated using software like checkCIF, an IUCr service, which checks for geometric consistency, correct symmetry assignment, and overall quality, generating alerts for potential issues.[15][16]

Results: The Molecular and Supramolecular Structure

The successful refinement of the diffraction data yields a wealth of precise quantitative information about the molecule's structure and its arrangement in the crystal lattice. The data presented below are representative for this class of compounds, based on close structural analogues.[14][17]

Crystal Data and Structure Refinement

The quality of a crystal structure determination is judged by several key metrics, which are consolidated in the Crystallographic Information File (CIF).

| Parameter | Value | Significance |

| Chemical Formula | C₁₁H₁₁N₃O₂ | Confirms the elemental composition of the crystallized molecule. |

| Formula Weight | 217.23 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a = 7.51(2), b = 8.98(3), c = 15.45(5) | The dimensions of the unit cell. |

| α, γ (°); β (°) | α = 90, γ = 90; β = 98.7(1) | The angles of the unit cell. |

| Volume (ų) | 1029(1) | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (Mg/m³) | 1.402 | The theoretical density of the crystal. |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.115 | R₁ < 5% indicates a good agreement between the model and experimental data. |

| Goodness-of-fit (S) on F² | 1.05 | A value close to 1 indicates a good refinement. |

Molecular Conformation

The analysis reveals a largely planar pyrazole-amino-carboxyl fragment, a conformation stabilized by a strong intramolecular N—H···O hydrogen bond between the amino group and a carbonyl oxygen. The o-tolyl ring is significantly twisted out of this plane, with a dihedral angle of approximately 55-60°. This twist is a key conformational feature, likely arising from steric hindrance between the tolyl methyl group and the pyrazole ring, which can have profound implications for receptor binding.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which dictate the three-dimensional architecture. Two primary interactions are observed:

-

Carboxylic Acid Dimer: Molecules form centrosymmetric dimers through classic O—H···O hydrogen bonds between their carboxylic acid groups, creating a highly stable R²₂(8) ring motif.

-

Amino-Pyrazole Chain: The amino group of one molecule donates a hydrogen bond to the N2 atom of a neighboring pyrazole ring (N—H···N). This interaction links the carboxylic acid dimers into infinite one-dimensional chains.

These interactions create a two-dimensional sheet-like structure, with the sheets further interacting through weaker C-H···π and van der Waals forces.

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° | Symmetry Operation | Type |

| N(3)—H···O(1) | 0.86 | 2.05 | 2.68 | 130 | Intramolecular | S(6) ring stabilization |

| O(2)—H···O(1) | 0.82 | 1.81 | 2.63 | 175 | -x+1, -y, -z+1 | Intermolecular; Carboxylic acid dimer |

| N(3)—H···N(2) | 0.86 | 2.18 | 3.03 | 170 | x, y-1, z | Intermolecular; Chain formation |

Advanced Analysis: Visualizing and Quantifying Interactions

To gain deeper insight beyond classical descriptions, we employ computational tools that visualize and quantify the forces governing the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal.[18][19] The surface is generated by partitioning the crystal electron density into molecular regions.[18] Properties like the normalized contact distance (d_norm) can be mapped onto this surface.

The d_norm map for 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid reveals distinct features:

-

Intense Red Spots: Large, deep red areas on the surface correspond to the O—H···O and N—H···N hydrogen bonds, visually confirming them as the shortest and strongest intermolecular contacts.[20]

-

Lighter Red/White/Blue Regions: These areas represent contacts at or longer than the van der Waals radii, corresponding to weaker C-H···O, C-H···π, and H···H contacts.

The 2D fingerprint plot decomposes these interactions, quantifying the contribution of each contact type to the overall crystal packing. For this molecule, the plot would typically show:

-

H···H contacts: Constituting the largest percentage, reflecting the molecule's hydrogen-rich exterior.

-

O···H/H···O contacts: Appearing as sharp, distinct "spikes," characteristic of strong hydrogen bonds.

-

N···H/H···N contacts: Also visible as well-defined spikes, corresponding to the N-H···N interactions.

-

C···H/H···C contacts: Indicative of weaker C-H···π interactions.

Caption: Key intermolecular interactions defining the crystal packing.

Density Functional Theory (DFT) Calculations

DFT calculations serve as a theoretical validation of the experimental geometry and provide insight into the molecule's electronic properties.[21][22]

Protocol: DFT Geometry Optimization

-

Input: The refined atomic coordinates from the CIF file are used as the starting geometry.

-

Method: Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).[21]

-

Validation: The optimized structure is compared with the experimental X-ray structure. A low root-mean-square deviation (RMSD) between the two confirms that the experimental structure represents a low-energy conformation.

-

Electronic Properties: Frontier molecular orbitals (HOMO and LUMO) are calculated on the optimized geometry. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[23]

Conclusion and Implications for Drug Development

The comprehensive crystal structure analysis of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid provides a definitive, atom-level blueprint of its solid-state conformation and packing.

Key Insights for Drug Development:

-

Pharmacophore Geometry: The precise bond lengths, angles, and the ~60° twist of the o-tolyl group define the molecule's three-dimensional shape. This information is invaluable for building accurate pharmacophore models and for performing structure-based virtual screening or lead optimization.

-

Hydrogen Bonding Potential: The analysis unequivocally identifies the key hydrogen bond donors (the carboxylic acid OH and the amino NH₂) and acceptors (the carbonyl oxygen and the pyrazole N2). This knowledge is critical for designing analogues with improved binding to a target protein by mimicking or complementing these interactions.

-

Polymorphism Risk: The strong, directional hydrogen bonding network suggests a stable crystal lattice. However, understanding this network is the first step in predicting and identifying potential polymorphs, which can have significant impacts on a drug's solubility, stability, and bioavailability.

By integrating synthesis, high-precision experimental analysis, and computational validation, this guide establishes a robust framework for elucidating the crystal structure of novel pyrazole derivatives, thereby accelerating the data-driven design of next-generation therapeutics.

References

-

Cambridge Crystallographic Data Centre. Cambridge Structural Database (CSD). CCDC. [Link]

-

Wikipedia. Cambridge Structural Database. Wikimedia Foundation. [Link]

-

MIT Libraries. Cambridge Structural Database. Massachusetts Institute of Technology. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

UMass Dartmouth Library. Cambridge Structural Database. University of Massachusetts Dartmouth. [Link]

-

CrystalExplorer. The Hirshfeld Surface. CrystalExplorer. [Link]

-

Scientific Research Publishing. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. IJPSRR. [Link]

-

International Union of Crystallography. Crystallographic Information Framework. IUCr. [Link]

-

National Center for Biotechnology Information. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

-

re3data.org. Cambridge Structural Database. re3data.org. [Link]

-

ResearchGate. (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

AIP Publishing. Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings. [Link]

-

University of York. Single Crystal X-ray Diffraction. University of York, Department of Chemistry. [Link]

-

Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royal Chemical. [Link]

-

International Science Council. International Union of Crystallography (IUCr). ISC. [Link]

-

MDPI. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry. [Link]

-

National Center for Biotechnology Information. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. [Link]

-

Fiveable. Single crystal X-ray diffraction. Fiveable. [Link]

-

SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research. [Link]

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. UZH Department of Chemistry. [Link]

-

Wikipedia. International Union of Crystallography. Wikimedia Foundation. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. [Link]

-

International Union of Crystallography. Publication standards for crystal structures. IUCr. [Link]

-

Wikipedia. X-ray crystallography. Wikimedia Foundation. [Link]

-

Semantic Scholar. Synthesis and DFT calculation of novel pyrazole derivatives. Semantic Scholar. [Link]

-

Scientific.net. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative. Materials Science Forum. [Link]

-

IUCr Journals. Standards for structural and crystallization communications - estimation of resolution limits. IUCr. [Link]

- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

-

ResearchGate. (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. [Link]

-

SAGE Journals. Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Request PDF. ResearchGate. [Link]

-

Cambridge University Press. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffraction. [Link]

-

Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData. [Link]

-

National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]

-

ResearchGate. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. ResearchGate. [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

National Center for Biotechnology Information. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PubMed. [Link]

-

National Center for Biotechnology Information. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one. IUCrData. [Link]

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. royal-chem.com [royal-chem.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. council.science [council.science]

- 6. International Union of Crystallography - Wikipedia [en.wikipedia.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 11. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 12. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 13. Cambridge Structural Database | re3data.org [re3data.org]

- 14. researchgate.net [researchgate.net]

- 15. iucr.org [iucr.org]

- 16. iucr.org [iucr.org]

- 17. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. crystalexplorer.net [crystalexplorer.net]

- 19. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 20. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.aip.org [pubs.aip.org]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The specific derivative, 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, represents a novel molecular entity with therapeutic potential. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any successful drug development campaign, as these properties govern everything from formulation and stability to pharmacokinetic performance and ultimate biological activity.

While extensive experimental data for this specific ortho-methyl isomer is not yet prevalent in the public domain, this guide serves as a comprehensive technical framework for its complete physicochemical characterization. Acting as both a strategic blueprint and a practical manual, it details the critical experimental methodologies and the scientific rationale required to generate a robust data package for this candidate. The protocols described herein are designed to be self-validating, grounded in international regulatory standards, and interpreted with the experienced perspective of a drug development scientist.

Molecular Identity and Structure

The foundational step in any characterization is confirming the identity and structure of the molecule.

Chemical Name: 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid Molecular Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.23 g/mol

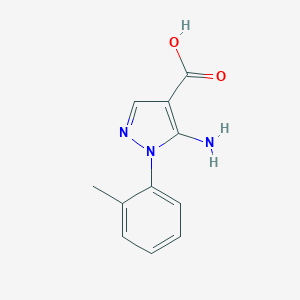

The structure combines a pyrazole-4-carboxylic acid core with two key functional groups: an amino group at the 5-position and a 2-methylphenyl (o-tolyl) substituent at the 1-position of the pyrazole ring. The carboxylic acid moiety imparts acidic properties, while the amino group provides a basic center. The ortho-methyl group on the phenyl ring introduces steric hindrance, which can influence the dihedral angle between the phenyl and pyrazole rings, potentially affecting crystal packing and receptor interactions compared to its isomeric counterparts.

Caption: 2D structure of the target molecule.

Core Physicochemical Properties: A Strategic Overview

The following properties form the cornerstone of the pre-formulation data package. Understanding these parameters early is critical for making informed decisions and mitigating risks in the development pipeline.

| Property | Importance in Drug Development | Illustrative Target Value |

| Aqueous Solubility | Governs dissolution rate, bioavailability, and suitability for parenteral formulations. A key determinant of the Biopharmaceutics Classification System (BCS) class.[2] | > 100 µg/mL |

| pKa | Determines the ionization state at physiological pH, which dictates solubility, permeability across membranes (pH-partition hypothesis), and potential for pH-dependent toxicity or formulation instability.[3][4][5] | Acidic pKa: 3-5; Basic pKa: 7-9 |

| Lipophilicity (LogP/D) | Influences membrane permeability, plasma protein binding, metabolism, and off-target toxicity. A balance is crucial for optimal ADME properties.[6][7] | LogD at pH 7.4: 1-3 |

| Solid-State Properties | Melting point, crystallinity, and hygroscopicity affect manufacturing (milling, compression), chemical stability, and dissolution performance. Polymorphism can have profound regulatory and clinical implications.[8][9] | High Melting Point (>150°C), Crystalline, Non-hygroscopic |

| Chemical Stability | Dictates shelf-life, degradation pathways, and required storage conditions. Essential for ensuring patient safety and product efficacy.[10][11][12] | < 5% degradation over 3 months in accelerated studies. |

| Intrinsic Dissolution Rate | A standardized measure of dissolution, independent of particle size. It is a critical parameter for BCS classification and predicting in vivo dissolution.[1][2][13][14] | > 0.1 mg/min/cm² |

Experimental Methodologies

The following sections provide detailed, self-validating protocols for determining the critical physicochemical properties of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.

3.1 Kinetic Aqueous Solubility

Scientific Rationale: A high-throughput kinetic solubility assay is employed for early-stage assessment.[15][16] It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer. While not a true thermodynamic equilibrium value, it is highly predictive of solubility limitations in in vitro biological assays and provides a rapid rank-ordering of compounds. Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions.

Caption: Workflow for Kinetic Aqueous Solubility Assay.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Plating: Using a liquid handler, dispense 2 µL of the DMSO stock solution into at least three wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well, resulting in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

-

Incubation: Seal the plate and shake at 700 RPM for 18 hours at room temperature.[17] This extended incubation allows the system to approach equilibrium.

-

Precipitate Removal: Centrifuge the plate at 4000g for 10 minutes to pellet any precipitate. Alternatively, filter the samples using a solubility filter plate (e.g., Millipore MultiScreen).[15]

-

Sampling: Carefully transfer 100 µL of the clear supernatant to a new 96-well analysis plate.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method against a standard curve prepared in a 1% DMSO/PBS mixture.

3.2 Ionization Constant (pKa) Determination

Scientific Rationale: The molecule possesses both a carboxylic acid (acidic) and an amino group (basic), meaning it will have at least two pKa values. Potentiometric titration is a robust and direct method for pKa determination as described in OECD Guideline 112.[3][4] It involves monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the precise determination of the pH at which 50% of the functional group is ionized.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of the compound in water, typically at a concentration of 0.01 M. A co-solvent like methanol may be required if aqueous solubility is low, and the results should be corrected accordingly.

-

Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.

-

Acidic pKa Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

-

Basic pKa Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa from the derivative of the titration curve.

3.3 Lipophilicity (LogD at pH 7.4)

Scientific Rationale: Lipophilicity is a key driver of ADME properties. The distribution coefficient (LogD) at pH 7.4 is more physiologically relevant than the partition coefficient (LogP) for ionizable compounds. A reverse-phase HPLC method provides a high-throughput and reliable means to estimate LogD.[6][18] The method is based on the correlation between a compound's retention time on a C18 column and its known LogP/D value.

Caption: HPLC-based workflow for LogD determination.

Step-by-Step Protocol:

-

System Preparation: Use a C18 HPLC column with a mobile phase consisting of a buffered aqueous solution (e.g., PBS pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Prepare a set of 5-7 calibration standards with well-established LogP values that bracket the expected LogP of the test compound.

-

Standard Analysis: Inject each standard and record its retention time.

-

Calibration Curve: Plot the known LogP of the standards against their retention times. Perform a linear regression to obtain a calibration equation (y = mx + c).

-

Sample Analysis: Prepare the test compound in the mobile phase and inject it onto the HPLC system, recording its retention time.

-

LogD Calculation: Use the retention time of the test compound and the calibration equation to calculate its LogD at pH 7.4.

3.4 Solid-State Characterization

Scientific Rationale: DSC measures the heat flow into or out of a sample as a function of temperature.[19] It provides a precise melting point (Tm), which is an indicator of purity and lattice energy. A sharp melting peak suggests a pure, crystalline material, while a broad peak may indicate impurities or an amorphous solid.[8]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.[9][20] Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).[9]

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).

Scientific Rationale: DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[21][22] This is critical for understanding how the material will behave upon exposure to atmospheric moisture, which can impact its physical form, stability, and handling properties.

Step-by-Step Protocol:

-

Sample Preparation: Place approximately 10 mg of the sample onto the DVS microbalance pan.

-

Instrument Program: Start the experiment at a low RH (e.g., 0%) and hold until the sample mass equilibrates ( dm/dt < 0.002%/min).[23]

-

Sorption/Desorption Cycle: Program the instrument to increase the RH in steps (e.g., 10% increments from 0% to 90% RH) for the sorption phase, followed by a decrease back to 0% RH for the desorption phase, holding at each step until mass equilibrium is achieved.

-

Data Analysis: Plot the percentage change in mass versus RH. The hygroscopicity is classified based on the mass increase at a specific RH (e.g., 80% RH at 25°C).[24] Hysteresis between the sorption and desorption curves can indicate bulk absorption or irreversible physical changes.

3.5 Chemical Stability Assessment

Scientific Rationale: Following the ICH Q1A(R2) guideline, a forced degradation and formal stability study should be conducted.[10][11][25] This establishes the intrinsic stability of the drug substance and identifies potential degradation products.

Step-by-Step Protocol:

-

Forced Degradation: Expose the solid compound and solutions to stress conditions:

-

Acid/Base Hydrolysis: 0.1 M HCl and 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat (e.g., 80°C).

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Accelerated Stability: Store the solid drug substance in controlled stability chambers at 40°C / 75% RH for 6 months.[12]

-

Analysis: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them using a stability-indicating HPLC-UV method. This method must be validated to separate the parent compound from all potential degradation products.

-

Reporting: Quantify the remaining parent compound as a percentage of the initial amount and report the formation of any degradation products.

Conclusion

The successful advancement of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid from a promising hit to a viable clinical candidate is critically dependent on a comprehensive and early understanding of its physicochemical properties. This guide provides the strategic framework and detailed experimental protocols necessary to generate this essential data package. By systematically evaluating solubility, pKa, lipophilicity, solid-state characteristics, and chemical stability, researchers can de-risk the development process, enable rational formulation design, and build a robust foundation for preclinical and clinical evaluation. The application of these methodologies will illuminate the unique characteristics of this molecule, paving the way for its potential development as a novel therapeutic agent.

References

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

IKev. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

-

Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

-

Qualitest. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

Agilent. Intrinsic Dissolution Apparatus - Operator's Manual. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

-

Pion Inc. What is intrinsic dissolution rate?. [Link]

-

Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC). [Link]

-

Chiang, P. et al. (2004). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Pharmaceutical Research. [Link]

-

OECD. Test No. 112: Dissociation Constants in Water. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Hussain, A.S. et al. (2014). Measurement of Intrinsic Drug Dissolution Rates Using Two Types of Apparatus. Pharmaceutical Technology. [Link]

-

Storpirtis, S. et al. (2011). Intrinsic Dissolution as a Tool for Evaluating Drug Solubility in Accordance with the Biopharmaceutics Classification System. Dissolution Technologies. [Link]

-

OECD. OECD Guideline for the Testing of Chemicals, Section 1, Test No. 112: Dissociation Constants in Water. [Link]

-

Vanderbilt University. Kinetic Solubility 96–Well Protocol. [Link]

-

ResearchGate. How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Ardena. Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

-

de Oliveira, M.A. et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas. [Link]

-

Qualitest FZE. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

-

TA Instruments. DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. [Link]

-

Surface Measurement Systems. Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. [Link]

-

JoVE. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

-

Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

-

American Pharmaceutical Review. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

-

Avomeen. pKa Determination Testing. [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

-

OECD. OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. [Link]

Sources

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. testinglab.com [testinglab.com]

- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs [pubmed.ncbi.nlm.nih.gov]

- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 8. scielo.br [scielo.br]

- 9. qualitest.ae [qualitest.ae]

- 10. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. database.ich.org [database.ich.org]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. What is intrinsic dissolution rate? [pion-inc.com]

- 15. enamine.net [enamine.net]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. static1.squarespace.com [static1.squarespace.com]

- 18. researchgate.net [researchgate.net]

- 19. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. engineering.purdue.edu [engineering.purdue.edu]

- 21. public.jenck.com [public.jenck.com]

- 22. ardena.com [ardena.com]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. ardena.com [ardena.com]

- 25. youtube.com [youtube.com]

The Architecture of Activity: An In-depth Guide to the Structure-Activity Relationships of 5-amino-1-aryl-pyrazole-4-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 5-amino-1-aryl-pyrazole-4-carboxylic acids, a scaffold of significant interest in medicinal chemistry. We will delve into the nuanced interplay of structural modifications and their impact on biological activity, offering insights for the rational design of novel therapeutic agents. This document will cover key synthetic strategies, detailed analyses of SAR against prominent biological targets, and the computational approaches that illuminate the binding interactions of this versatile chemical series.

Introduction: The Privileged Pyrazole Core

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties and conformational flexibility allow for the presentation of substituents in precise spatial orientations, facilitating interactions with enzyme active sites and receptor binding pockets. The 5-amino-1-aryl-pyrazole-4-carboxylic acid core, in particular, has emerged as a versatile template for the development of potent and selective inhibitors of various enzymes, especially kinases and phosphatases.[3][4] This guide will dissect the SAR of this scaffold, providing a framework for its strategic derivatization in drug discovery programs.

Synthetic Strategies: Building the Core

The construction of the 5-amino-1-aryl-pyrazole-4-carboxylic acid scaffold and its derivatives can be achieved through several reliable synthetic routes. The most prevalent approach involves the condensation of a substituted arylhydrazine with a functionalized three-carbon component.[5]

General Synthesis of the Pyrazole Core

A common and effective method for the synthesis of the 5-amino-1-aryl-pyrazole-4-carboxylic acid core is the reaction of an arylhydrazine with a β-ketonitrile derivative.[5] This reaction proceeds through a condensation-cyclization cascade to yield the desired pyrazole.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: To a solution of phenylhydrazine (1.0 eq) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

-

Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidification.

This foundational synthetic scheme allows for the introduction of diversity at the 1-aryl position by simply varying the starting arylhydrazine. Further modifications at other positions can be achieved through subsequent reactions on the pyrazole core or by using appropriately substituted starting materials.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 5-amino-1-aryl-pyrazole-4-carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole core and the 1-aryl ring. The following sections will explore the SAR of this scaffold against several key enzyme targets.

Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity.[4][6] The 5-amino-1-aryl-pyrazole-4-carboxylic acid scaffold has been successfully employed to develop potent and selective PTP1B inhibitors.[3]

The SAR for PTP1B inhibition can be summarized as follows:

-

Position 1 (Aryl Group): The nature of the aryl group at the 1-position is critical for potency. Generally, hydrophobic and sterically bulky groups are favored. Docking studies have shown that this group often occupies a hydrophobic pocket in the enzyme's active site.[4][6]

-

Position 4 (Carboxylic Acid): The carboxylic acid at the 4-position is a key pharmacophoric element, forming crucial hydrogen bond interactions with residues in the PTP1B active site, such as Tyr46 and Asp48.[6] Esterification or amidation of this group typically leads to a significant loss of activity.

-

Position 5 (Amino Group): The 5-amino group can also participate in hydrogen bonding interactions. Acylation or alkylation of this group can be tolerated, and in some cases, can lead to improved potency and selectivity, depending on the nature of the substituent.

| Compound | R1 (Position 1) | R4 (Position 4) | PTP1B IC50 (µM) | Reference |

| 1a | Phenyl | -COOH | 5.2 | [3] |

| 1b | 4-Chlorophenyl | -COOH | 2.8 | [3] |

| 1c | 2,4-Dichlorophenyl | -COOH | 1.5 | [3] |

| 1d | Phenyl | -COOEt | > 50 | [3] |

Table 1: SAR of 5-amino-1-aryl-pyrazole-4-carboxylic acids as PTP1B inhibitors.

Experimental Protocol: PTP1B Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human PTP1B is pre-incubated with the test compound in assay buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

-

Detection: The dephosphorylation of DiFMUP by PTP1B results in a fluorescent product, which is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is calculated, and the IC50 value for each compound is determined by plotting the percent inhibition against the compound concentration.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[7] Aberrant FGFR signaling is implicated in various cancers, making them an important therapeutic target.[7] The 5-amino-1-aryl-pyrazole-4-carboxamide scaffold has been explored for the development of pan-FGFR inhibitors.[7]

Key SAR insights for FGFR inhibition include:

-

Position 1 (Aryl Group): Similar to PTP1B inhibitors, the aryl group at this position influences potency and selectivity. Substituted phenyl rings are commonly employed.

-

Position 4 (Carboxamide): In contrast to PTP1B inhibitors, a carboxamide at the 4-position is generally preferred over a carboxylic acid for FGFR inhibition. The nature of the amide substituent can be varied to optimize potency and pharmacokinetic properties.

-

Position 5 (Amino Group): The 5-amino group is a critical hydrogen bond donor, interacting with the hinge region of the kinase.

| Compound | R1 (Position 1) | R4 (Position 4) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |

| 2a | 2,6-dichloro-3,5-dimethoxyphenyl | -CONH2 | 46 | 41 | 99 | [7] |

| 2b | 2,6-dichlorophenyl | -CONH-cyclopropyl | 89 | 75 | 150 | [7] |

Table 2: SAR of 5-amino-1-aryl-pyrazole-4-carboxamides as FGFR inhibitors.[7]

Targeting Janus Kinases (JAKs)

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for cytokine signaling.[][9] Dysregulation of the JAK-STAT pathway is associated with various inflammatory diseases and cancers.[10] The pyrazole scaffold has been utilized in the design of potent JAK inhibitors.[11]

For JAK inhibition, the SAR trends are:

-

Position 1 (Aryl Group): The substitution pattern on the 1-aryl ring is crucial for achieving selectivity among the different JAK isoforms.[12]

-

Position 4 (Carboxylic Acid/Amide): Both carboxylic acids and carboxamides can be effective at this position, with the specific choice influencing potency and selectivity.

-

Position 5 (Amino Group): The 5-amino group often forms a key hydrogen bond with the kinase hinge region.

Computational Approaches to SAR Exploration

Computational modeling plays a pivotal role in understanding and predicting the SAR of 5-amino-1-aryl-pyrazole-4-carboxylic acids. Techniques such as pharmacophore modeling and molecular docking provide valuable insights into the key structural features required for biological activity.[13][14]

Pharmacophore Modeling

Pharmacophore models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for a molecule to bind to a specific target.[13] For the 5-amino-1-aryl-pyrazole-4-carboxylic acid scaffold, a common pharmacophore model includes:

-

A hydrogen bond acceptor (the carboxylic acid or amide at C4).

-

A hydrogen bond donor (the amino group at C5).

-

A hydrophobic/aromatic feature (the aryl group at N1).

Caption: Key pharmacophoric features of the 5-amino-1-aryl-pyrazole-4-carboxylic acid scaffold.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. These studies have been instrumental in elucidating the binding modes of 5-amino-1-aryl-pyrazole-4-carboxylic acid derivatives within the active sites of their target enzymes, providing a structural basis for the observed SAR.[6]

Caption: A typical workflow for the SAR exploration of 5-amino-1-aryl-pyrazole-4-carboxylic acids.

Future Perspectives

The 5-amino-1-aryl-pyrazole-4-carboxylic acid scaffold continues to be a rich source of novel therapeutic candidates. Future research in this area will likely focus on:

-

Improving Selectivity: Fine-tuning the substitution patterns to achieve greater selectivity for specific enzyme isoforms, thereby reducing off-target effects.

-

Exploring New Targets: Expanding the application of this scaffold to other enzyme families and receptor targets.

-

Optimizing Pharmacokinetics: Modifying the core structure to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Covalent Inhibition: The incorporation of reactive moieties to achieve irreversible binding to the target, a strategy that has shown promise for FGFR inhibitors.[7]

By leveraging the foundational SAR principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]